![molecular formula C25H20N4O2 B2571440 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine CAS No. 1251571-94-4](/img/no-structure.png)

4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

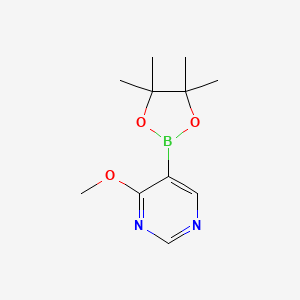

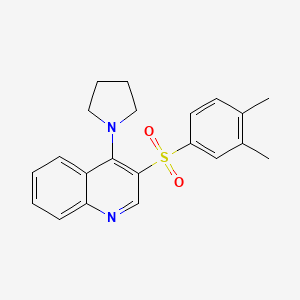

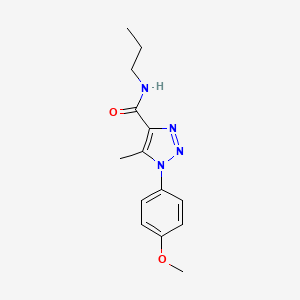

The compound contains several functional groups including a pyrrolidine ring, an oxadiazole ring, a thiophene ring, and a piperidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Thiophene is a five-membered ring with a sulfur atom, and piperidine is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The presence of multiple heterocyclic rings and functional groups in this compound would likely result in a complex three-dimensional structure. The pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms .Aplicaciones Científicas De Investigación

Pharmaceutical Research and Development

The compound is explored in pharmaceutical research for its potential as an alpha-subtype selective 5-HT-1D receptor agonist, primarily aimed at treating migraines with fewer side effects. This is based on its structural similarity to compounds discussed in the literature, where derivatives of azetidine, pyrrolidine, and piperidine, including those with oxadiazole rings, have been investigated for their pharmacological properties (Habernickel, 2001).

Anticancer Activity

Research on substituted 1,3,4-oxadiazoles and their derivatives, including those with tetrahydropyridine (THP) moieties similar to the core structure of the compound , has shown potential anticancer activities. These compounds have been synthesized and evaluated, particularly against breast cancer cell lines, revealing moderate cytotoxicity, which indicates a potential area of application for the compound (Redda & Gangapuram, 2007).

Enzyme Inhibition for Therapeutic Applications

Compounds bearing the 1,3,4-oxadiazole and piperidine moieties have been synthesized and screened for their inhibitory activity against enzymes like butyrylcholinesterase (BChE). The synthesized compounds were evaluated for their ligand-BChE binding affinity, which is crucial for developing therapeutic agents for diseases like Alzheimer's (Khalid et al., 2016).

Mecanismo De Acción

Target of Action

Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Without specific studies, it’s difficult to determine the exact mode of action of “4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine”. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives have been found to have diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this is often done to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine involves the reaction of 4-methylpiperidine with 4-(2-bromoacetyl)thiophene-2-sulfonamide, followed by the reaction of the resulting intermediate with 5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride. The final product is obtained through purification and isolation steps.", "Starting Materials": [ "4-methylpiperidine", "4-(2-bromoacetyl)thiophene-2-sulfonamide", "5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride" ], "Reaction": [ "Step 1: 4-methylpiperidine is reacted with 4-(2-bromoacetyl)thiophene-2-sulfonamide in the presence of a base such as potassium carbonate in DMF to yield the intermediate product.", "Step 2: The intermediate product is then reacted with 5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine in DMF to yield the final product.", "Step 3: The final product is purified and isolated through techniques such as column chromatography and recrystallization." ] } | |

Número CAS |

1251571-94-4 |

Nombre del producto |

4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine |

Fórmula molecular |

C25H20N4O2 |

Peso molecular |

408.461 |

Nombre IUPAC |

N-benzyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C25H20N4O2/c1-16-7-10-19(11-8-16)29-25(31)21-15-26-22-12-9-18(13-20(22)23(21)28-29)24(30)27-14-17-5-3-2-4-6-17/h2-13,15,28H,14H2,1H3,(H,27,30) |

Clave InChI |

VEVAJXSZYHLUDD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

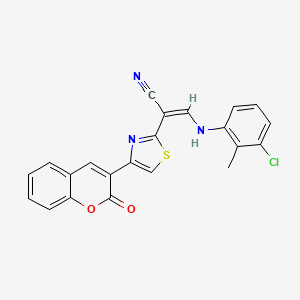

![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)

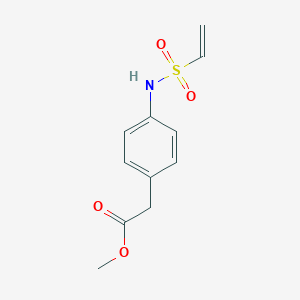

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)

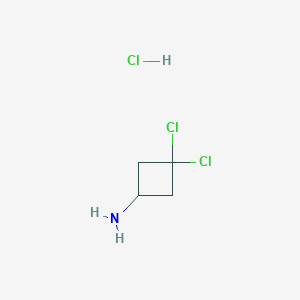

![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)